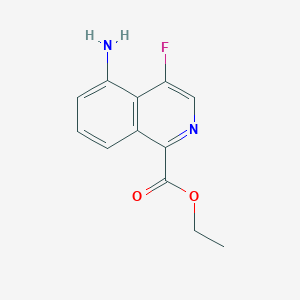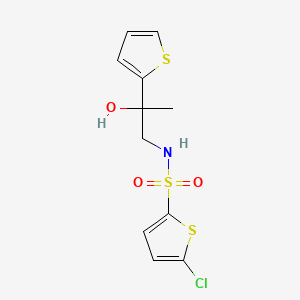
5-chloro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)thiophene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a thiophene derivative . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
Thiophene derivatives are synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S .Chemical Reactions Analysis
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .Physical And Chemical Properties Analysis
Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Wirkmechanismus
5-chloro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)thiophene-2-sulfonamide exerts its anti-cancer effects by inhibiting the activity of BTK, ITK, and TCR signaling pathways, which are involved in the growth and survival of cancer cells. By blocking these pathways, this compound induces apoptosis (programmed cell death) in cancer cells and inhibits their proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-cancer effects in preclinical studies, with significant tumor growth inhibition observed in various animal models. It has also been found to have a favorable safety profile, with no significant toxicity observed in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 5-chloro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)thiophene-2-sulfonamide is its broad-spectrum activity against various types of cancer, making it a promising therapeutic agent for the treatment of multiple cancers. However, its efficacy may be limited in certain types of cancer, and further studies are needed to determine its optimal use in different cancer types.
Zukünftige Richtungen
There are several potential future directions for the research and development of 5-chloro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)thiophene-2-sulfonamide. One area of focus is the development of combination therapies that can enhance its anti-cancer effects. Another area of research is the identification of biomarkers that can predict response to this compound, which can help to personalize cancer treatment. Additionally, further studies are needed to determine the optimal dosing and administration schedule of this compound for different types of cancer.
Synthesemethoden
5-chloro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)thiophene-2-sulfonamide is synthesized using a multi-step process that involves the reaction of 2-chlorothiophene-3-carboxylic acid with 2-amino-2-(thiophen-2-yl)ethanol to form an intermediate, which is then reacted with sulfuryl chloride to yield the final product.
Wissenschaftliche Forschungsanwendungen
5-chloro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)thiophene-2-sulfonamide has been extensively studied for its potential as a therapeutic agent in the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. It has been found to inhibit the activity of various kinases, including Bruton's tyrosine kinase (BTK), interleukin-2 inducible T-cell kinase (ITK), and T-cell receptor (TCR) signaling pathways.
Eigenschaften
IUPAC Name |
5-chloro-N-(2-hydroxy-2-thiophen-2-ylpropyl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3S3/c1-11(14,8-3-2-6-17-8)7-13-19(15,16)10-5-4-9(12)18-10/h2-6,13-14H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPDMZELGIZGRLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC=C(S1)Cl)(C2=CC=CS2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

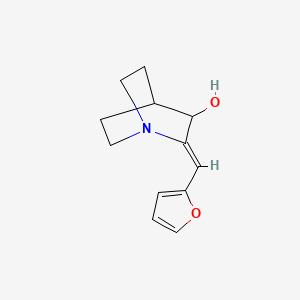
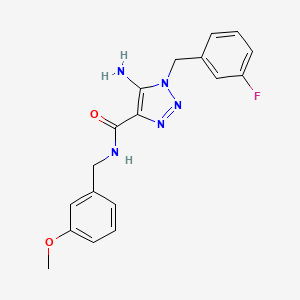

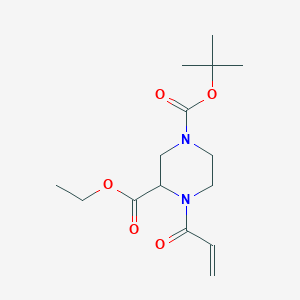
![N-(3-chloro-4-fluorophenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2581294.png)
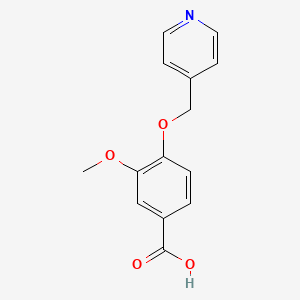

![N-(5-methyl-1,2-oxazol-3-yl)-2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2581299.png)
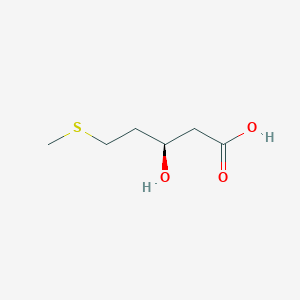

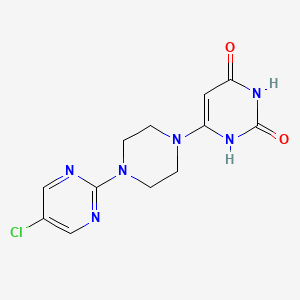
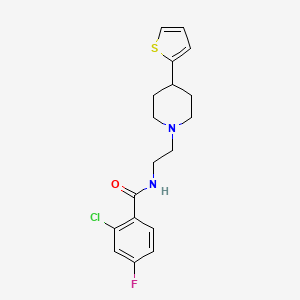
![N-(3-Methylbutan-2-yl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide](/img/structure/B2581310.png)
